Regioisomeric Differentiation: 3-Aminopiperidine vs. 4-Aminopiperidine Core
1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one incorporates a 3-aminopiperidine ring, whereas the commercial analog 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one (CAS 1158369-93-7) contains a 4-aminopiperidine core [1]. The 3-amino regioisomer places the primary amine in a sterically distinct environment relative to the carbonyl and phenyl groups, influencing both intramolecular hydrogen bonding and receptor-ligand interactions. While direct comparative binding data are not publicly available for this specific pair, extensive medicinal chemistry precedent demonstrates that 3- versus 4-aminopiperidine substitution can profoundly impact potency, selectivity, and metabolic stability in chemokine receptor (CCR5) antagonists and dipeptidyl peptidase IV (DPP-4) inhibitors [2][3].
| Evidence Dimension | Aminopiperidine regioisomerism |
|---|---|
| Target Compound Data | 3-aminopiperidine core; CAS 1940266-78-3 |
| Comparator Or Baseline | 4-aminopiperidine core; CAS 1158369-93-7 |
| Quantified Difference | Regioisomeric structural difference (amine at C3 vs. C4 of piperidine ring); direct comparative activity data not available in public domain for this specific pair. |
| Conditions | Structural comparison based on chemical identity |
Why This Matters
Procurement of the correct regioisomer is essential for SAR consistency, as even minor changes in amine placement can invalidate biological activity correlations derived from patent or literature examples.
- [1] Kuujia.com. CAS 1940266-78-3: 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one. Accessed April 2026. View Source
- [2] Pfizer Inc. EP0436334A1: 3-Aminopiperidine derivatives and related nitrogen containing heterocycles. Filing date: 1990-12-14. View Source
- [3] Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. (Referenced in search results, full citation unavailable). View Source
